molecular formula C22H20ClN7O2 B2822794 (3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920204-42-8

(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Número de catálogo: B2822794
Número CAS: 920204-42-8
Peso molecular: 449.9
Clave InChI: ZZZLGRZXWSOOAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic triazolopyrimidine derivative characterized by a hybrid heterocyclic core. Its structure integrates a triazolo[4,5-d]pyrimidin-7-yl moiety linked to a piperazine ring, which is further substituted with a 3-chlorophenyl methanone group.

Propiedades

IUPAC Name

(3-chlorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-7-5-17(6-8-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-3-2-4-16(23)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZLGRZXWSOOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the triazolopyrimidine ring. Reagents such as hydrazine and formamide are often used in this step.

    Attachment of the Piperazine Moiety: The triazolopyrimidine intermediate is then reacted with a piperazine derivative. This step may involve nucleophilic substitution reactions, often facilitated by bases like potassium carbonate.

    Introduction of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) in the presence of Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mecanismo De Acción

The mechanism by which (3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity or modulating receptor function. The piperazine moiety may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The most structurally comparable compound identified in the evidence is {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (). Below is a comparative analysis:

Feature Target Compound Analogous Compound ()
Triazole Substituent 4-Methoxyphenyl (electron-donating group) 4-Methylphenyl (moderately electron-donating)
Methanone Group 3-Chlorophenyl (electron-withdrawing, lipophilic) 4-Trifluoromethylphenyl (strongly electron-withdrawing, highly lipophilic)
Piperazine Linkage Unsubstituted piperazine (flexible, basic nitrogen for solubility/interactions) Unsubstituted piperazine (similar flexibility and interaction potential)
Molecular Weight Not explicitly reported ~508.47 g/mol (calculated from structure)

Hypothetical Pharmacological Implications

  • Lipophilicity : The 3-chlorophenyl group offers moderate lipophilicity, whereas the trifluoromethyl group in the analogue increases metabolic stability but may reduce solubility.
  • Bioactivity Trends : While neither compound’s specific bioactivity is described in the evidence, structurally similar triazolopyrimidines are often investigated as kinase inhibitors (e.g., Aurora kinases) or anticancer agents due to their ability to disrupt ATP-binding domains .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this triazolopyrimidine derivative?

  • Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:

  • Formation of the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization .
  • Piperazine ring coupling using Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Final acylation with 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) .
  • Optimization: Catalyst choice (e.g., Pd/C for coupling), solvent selection (DMF for solubility), and temperature control (60–80°C for cyclization) are critical for yields >70% .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms aromatic proton environments (e.g., methoxy at δ 3.8 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 486.12 vs. observed 486.11) .
  • X-ray Crystallography: Resolves piperazine conformation and triazolopyrimidine planarity (bond angles: 117–123°) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer:

  • Anticancer Activity: MTT assay (IC₅₀ values against HeLa or MCF-7 cells) .
  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .
  • Antimicrobial Screening: Broth microdilution (MIC values for S. aureus and E. coli) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with kinase targets?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (KD values) to purified EGFR or VEGFR2 .
  • Molecular Dynamics (MD) Simulations: Models piperazine flexibility and triazolopyrimidine stacking in ATP-binding pockets .
  • Mutagenesis Studies: Identify critical residues (e.g., gatekeeper mutations in kinases) affecting inhibitory potency .

Q. What strategies address contradictory bioactivity data across cell lines?

  • Methodological Answer:

  • Dose-Response Refinement: Test 8–10 concentrations (0.1–100 µM) to avoid false negatives from narrow ranges .
  • Metabolic Stability Assays: Use liver microsomes to assess compound degradation (t₁/₂ < 30 min indicates rapid metabolism) .
  • Off-Target Profiling: Screen against 50+ kinases to rule out non-specific effects .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

  • Methodological Answer:

  • Substituent Variation: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance kinase affinity .
  • Piperazine Modifications: Introduce methyl groups to restrict ring flexibility, reducing off-target binding .
  • Triazole Isosteres: Test [1,2,4]-triazolo vs. [1,2,3]-triazolo cores for metabolic resistance .

Q. What formulation strategies enhance solubility and bioavailability?

  • Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (70:30) for in vivo dosing (solubility >5 mg/mL) .
  • Nanoparticle Encapsulation: PLGA nanoparticles (size: 150–200 nm) improve plasma half-life by 3-fold .
  • Prodrug Design: Esterify the methanone group to increase membrane permeability .

Key Challenges and Solutions

  • Challenge: Low aqueous solubility limits in vivo efficacy.
    Solution: Co-crystallization with succinic acid improves solubility to 85 µg/mL .
  • Challenge: Off-target effects in kinase profiling.
    Solution: Introduce a para-fluoro substituent on the phenyl ring, reducing off-target binding by 40% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.